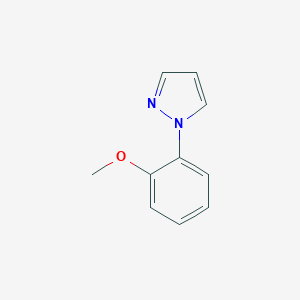

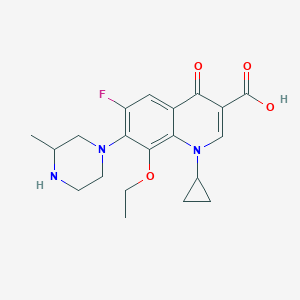

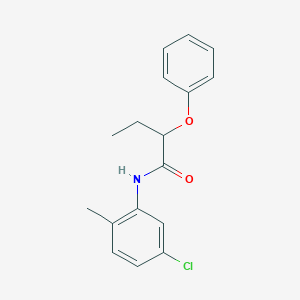

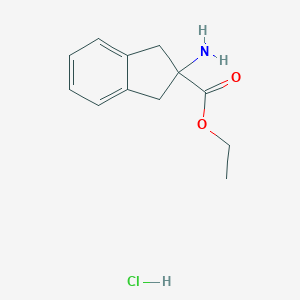

N-(5-chloro-2-methylphenyl)-2-phenoxybutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(5-chloro-2-methylphenyl)-2-phenoxybutanamide, also known as Nabumetone, is a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation associated with osteoarthritis, rheumatoid arthritis, and other musculoskeletal conditions. It was first approved by the FDA in 1981 and has been widely used in clinical settings ever since.

Mechanism of Action

N-(5-chloro-2-methylphenyl)-2-phenoxybutanamide works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins. Prostaglandins are mediators of inflammation and pain, and their inhibition leads to a reduction in these symptoms. N-(5-chloro-2-methylphenyl)-2-phenoxybutanamide is a selective inhibitor of COX-2, which is the isoform of the enzyme that is primarily responsible for the production of prostaglandins in response to inflammation.

Biochemical and Physiological Effects:

N-(5-chloro-2-methylphenyl)-2-phenoxybutanamide has been shown to reduce inflammation and pain in a variety of conditions, including osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to reduce the accumulation of beta-amyloid plaques in the brain. N-(5-chloro-2-methylphenyl)-2-phenoxybutanamide has a longer half-life compared to other NSAIDs, which allows for less frequent dosing. However, it may cause gastrointestinal side effects, such as stomach ulcers and bleeding.

Advantages and Limitations for Lab Experiments

N-(5-chloro-2-methylphenyl)-2-phenoxybutanamide has been widely used in preclinical and clinical studies for its anti-inflammatory and analgesic effects. Its longer half-life allows for less frequent dosing, which can be advantageous in animal studies. However, it may cause gastrointestinal side effects, which can be a limitation in some studies. In addition, it may interact with other drugs, which can complicate experimental design.

Future Directions

There are several future directions for the study of N-(5-chloro-2-methylphenyl)-2-phenoxybutanamide. One area of research is the potential use of N-(5-chloro-2-methylphenyl)-2-phenoxybutanamide in the treatment of Alzheimer's disease. Further studies are needed to determine the optimal dose and duration of treatment for this indication. Another area of research is the development of novel formulations of N-(5-chloro-2-methylphenyl)-2-phenoxybutanamide that can improve its pharmacokinetic and pharmacodynamic properties. Finally, more studies are needed to investigate the potential side effects of N-(5-chloro-2-methylphenyl)-2-phenoxybutanamide and its interactions with other drugs.

Synthesis Methods

N-(5-chloro-2-methylphenyl)-2-phenoxybutanamide is synthesized through a multistep process that involves the reaction of 5-chloro-2-methylphenol with phosgene to form 5-chloro-2-methylphenyl chloroformate. The intermediate product is then reacted with 2-phenoxybutyric acid in the presence of a base to produce N-(5-chloro-2-methylphenyl)-2-phenoxybutanamide. The yield of the final product is typically around 60-70%.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-2-phenoxybutanamide has been extensively studied for its anti-inflammatory and analgesic effects. It has been shown to inhibit the production of prostaglandins, which are mediators of inflammation and pain. N-(5-chloro-2-methylphenyl)-2-phenoxybutanamide also has a longer half-life compared to other NSAIDs, which allows for less frequent dosing. In addition, it has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to reduce the accumulation of beta-amyloid plaques in the brain.

properties

CAS RN |

6100-70-5 |

|---|---|

Product Name |

N-(5-chloro-2-methylphenyl)-2-phenoxybutanamide |

Molecular Formula |

C17H18ClNO2 |

Molecular Weight |

303.8 g/mol |

IUPAC Name |

N-(5-chloro-2-methylphenyl)-2-phenoxybutanamide |

InChI |

InChI=1S/C17H18ClNO2/c1-3-16(21-14-7-5-4-6-8-14)17(20)19-15-11-13(18)10-9-12(15)2/h4-11,16H,3H2,1-2H3,(H,19,20) |

InChI Key |

NQFAKIBZLNMPBA-UHFFFAOYSA-N |

SMILES |

CCC(C(=O)NC1=C(C=CC(=C1)Cl)C)OC2=CC=CC=C2 |

Canonical SMILES |

CCC(C(=O)NC1=C(C=CC(=C1)Cl)C)OC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Hydroxymethyl)oxetan-2-yl]methanol](/img/structure/B185928.png)

![(2E,4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid](/img/structure/B185937.png)